molecular formula C6H6BF2NO3 B13657919 (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid

(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid

Cat. No.: B13657919
M. Wt: 188.93 g/mol
InChI Key: SKXFBIISYSNUBA-UHFFFAOYSA-N
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Description

(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid is a boronic acid derivative that features a difluoromethyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group to a pre-formed difluoromethyl-dihydropyridinone scaffold. One common method involves the use of boronic acid reagents in the presence of a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the environmental impact, adhering to green chemistry principles .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming cyclic esters or other adducts. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid is unique due to the presence of both the difluoromethyl group and the boronic acid group.

Properties

Molecular Formula

C6H6BF2NO3

Molecular Weight

188.93 g/mol

IUPAC Name

[1-(difluoromethyl)-2-oxopyridin-3-yl]boronic acid

InChI

InChI=1S/C6H6BF2NO3/c8-6(9)10-3-1-2-4(5(10)11)7(12)13/h1-3,6,12-13H

InChI Key

SKXFBIISYSNUBA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN(C1=O)C(F)F)(O)O

Origin of Product

United States

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